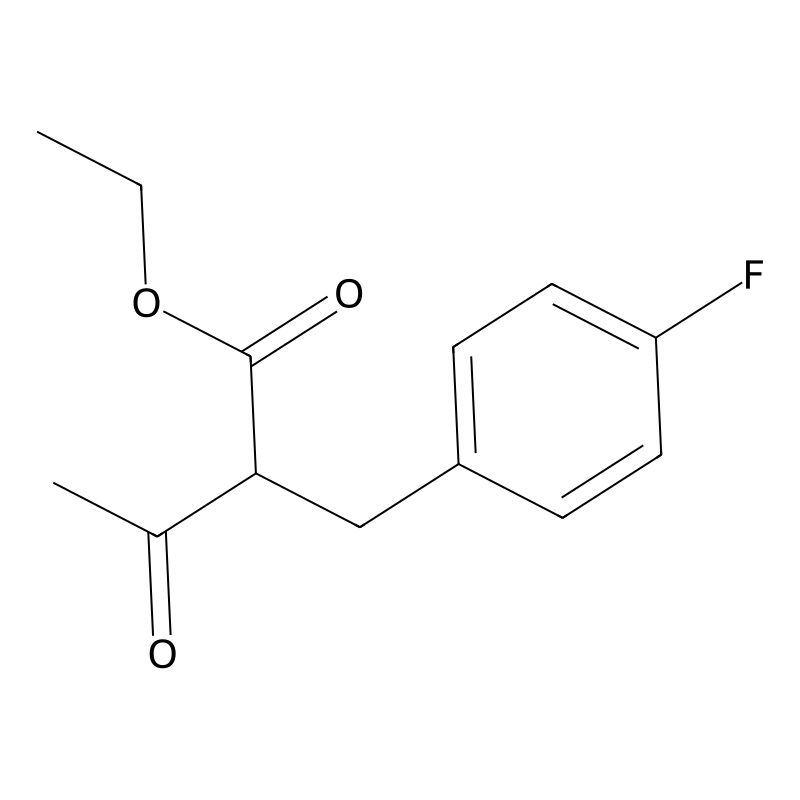

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester is an organic compound characterized by the molecular formula C₁₃H₁₅F O₃ and a molecular weight of approximately 238.26 g/mol. It features a fluorobenzyl group attached to an acetoacetic acid ethyl ester moiety, which contributes to its unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of both ester and carbonyl functionalities, which are pivotal in various

Currently, there is no documented information on the specific mechanism of action of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester in biological systems.

- Wear gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal regulations.

Synthesis:

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester is an organic compound synthesized from various starting materials and through different reaction pathways. One common method involves the Claisen condensation between ethyl acetoacetate and 4-fluorobenzyl bromide, followed by workup and purification [].

Applications:

This compound finds applications in diverse areas of scientific research, primarily due to its reactive functional groups:

Organic synthesis

The presence of the ester and ketone functionalities makes 2-(4-fluorobenzyl)acetoacetic acid ethyl ester a valuable intermediate in organic synthesis. It can undergo various reactions like alkylation, acylation, condensation, and decarboxylation to form complex molecules with desired properties [, ].

Medicinal chemistry

This compound serves as a building block for the synthesis of various heterocyclic compounds, which are potential drug candidates. Its diverse reactivity allows for the incorporation of different functional groups, leading to libraries of potential drug molecules for further evaluation [, ].

Enzyme studies

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester can be used as a substrate for studying the activity and selectivity of enzymes involved in hydrolysis and decarboxylation reactions. This information is crucial for understanding various biological processes and developing new drugs [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of substituted ketones.

- Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, making it versatile in synthetic pathways.

- Condensation Reactions: It may participate in Claisen condensation reactions, forming β-keto esters when reacted with other esters or carbonyl compounds .

Research indicates that 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent, possibly due to its ability to modulate certain biochemical pathways. Additionally, its structural characteristics suggest potential interactions with enzymes involved in metabolic processes, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester:

- Starting Materials: The synthesis typically begins with 4-fluorobenzyl bromide and sodium ethoxide.

- Nucleophilic Substitution: The 4-fluorobenzyl bromide reacts with ethyl acetoacetate in the presence of a base, facilitating the substitution reaction.

- Purification: The crude product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

The compound has several applications:

- Pharmaceutical Research: It is utilized as a biochemical tool in proteomics and drug discovery, particularly for compounds targeting specific biological pathways.

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: Due to its unique chemical properties, it may find applications in developing novel materials or coatings .

Several compounds share structural similarities with 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl acetoacetate | C₆H₁₀O₃ | Simple β-keto ester |

| 2-(3-Fluorobenzyl)acetoacetic acid ethyl ester | C₁₃H₁₅F O₃ | Similar structure with different fluorine position |

| Ethyl 2-(4-fluorophenyl)acetate | C₁₀H₁₁F O₂ | Lacks acetoacetic functionality |

Uniqueness

The uniqueness of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester lies in its specific combination of a fluorobenzyl group with an acetoacetic acid moiety. This configuration enhances its reactivity and biological activity compared to other similar compounds, making it particularly valuable in medicinal chemistry and synthetic applications .

The synthesis of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester represents a significant application of classical acetoacetic ester chemistry, combined with modern synthetic refinements that enhance both efficiency and environmental compatibility [1]. This compound, characterized by the molecular formula C13H15FO3 and molecular weight of 238.25 grams per mole, serves as an important synthetic intermediate in organic chemistry [1] .

Classical acetoacetic ester synthesis approach

The traditional approach to synthesizing 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester follows the well-established acetoacetic ester synthesis methodology, which involves the alkylation of ethyl acetoacetate at the alpha-carbon position [5]. This classical method has been refined over decades to achieve consistently high yields and selectivity [14].

Reaction of ethyl acetoacetate with 4-fluorobenzyl bromide

The fundamental reaction involves the nucleophilic substitution of 4-fluorobenzyl bromide by the enolate anion derived from ethyl acetoacetate [1]. The reaction proceeds through a classical SN2 mechanism, where the methylene carbon between the two carbonyl groups serves as the nucleophilic center [5]. Under optimized conditions, this reaction typically achieves yields of 97 percent, demonstrating the high efficiency of this synthetic approach [1].

The reaction mechanism begins with the formation of a stabilized enolate anion, which subsequently attacks the electrophilic carbon atom of 4-fluorobenzyl bromide [5]. The presence of the fluorine substituent on the benzyl bromide influences the electronic properties of the electrophile, making it sufficiently reactive for the substitution reaction while maintaining selectivity [4]. The reaction conditions typically involve maintaining temperatures between 0 degrees Celsius and 60 degrees Celsius, with reaction times ranging from 30 minutes to 3 hours [1].

Sodium hydride-mediated deprotonation mechanisms

Sodium hydride serves as the preferred base for this transformation due to its ability to quantitatively deprotonate the acidic methylene hydrogen of ethyl acetoacetate [1] [6]. The pKa of the methylene carbon in ethyl acetoacetate is approximately 11, making it sufficiently acidic for deprotonation by sodium hydride [14]. The mechanism involves initial coordination of the sodium cation with the oxygen atoms of both carbonyl groups, followed by hydride abstraction of the most acidic proton [6].

The deprotonation process is facilitated by the resonance stabilization of the resulting enolate anion, which can delocalize the negative charge across both carbonyl oxygen atoms [5]. This stabilization is crucial for the success of the reaction, as it makes the enolate sufficiently nucleophilic while preventing unwanted side reactions [25]. The sodium hydride-mediated deprotonation typically requires 60 percent sodium hydride in mineral oil, with approximately 680 milligrams required for 17 millimoles of ethyl acetoacetate [1].

Tetrahydrofuran as reaction medium

Tetrahydrofuran emerges as the optimal solvent for this transformation due to its unique combination of properties that favor both the deprotonation step and the subsequent alkylation reaction [1] [9]. The solvent's dielectric constant of 7.6 provides sufficient polarity to stabilize the ionic intermediates while maintaining good solubility for both organic reactants [9]. Additionally, tetrahydrofuran's relatively low boiling point of 66 degrees Celsius allows for easy removal during workup procedures [9].

The choice of tetrahydrofuran is further supported by its ability to coordinate with the sodium cation, thereby enhancing the nucleophilicity of the enolate anion [6]. This coordination effect is particularly important in the context of sodium hydride-mediated reactions, where the formation of contact ion pairs can significantly influence reaction outcomes [25]. The aprotic nature of tetrahydrofuran prevents protonation of the enolate, ensuring that the nucleophile remains active throughout the reaction period [14].

Alternative synthetic strategies

While the classical sodium hydride approach remains the gold standard, several alternative strategies have been developed to address specific synthetic challenges or to align with green chemistry principles [13] [19].

Base variation studies (Sodium Hydroxide, Sodium Ethoxide, Potassium Carbonate)

Systematic investigations of alternative base systems have revealed distinct advantages and limitations for each approach [13]. Sodium hydroxide, while more economical and readily available, suffers from lower selectivity and the potential for competing saponification reactions [14]. When employed in dimethylformamide or tetrahydrofuran systems, sodium hydroxide typically yields 70 to 85 percent of the desired product, with reaction times extending from 2 to 8 hours [10].

Sodium ethoxide represents a particularly attractive alternative due to its compatibility with the ethyl ester functionality of the starting material [14]. This base system operates effectively in ethanol at temperatures ranging from 25 to 78 degrees Celsius, achieving yields of 75 to 90 percent within 1 to 6 hours [15]. The primary disadvantage involves alcohol formation during workup, which can complicate purification procedures [10].

Potassium carbonate offers the most environmentally benign approach, operating effectively in acetonitrile at temperatures between 60 and 120 degrees Celsius [13]. Despite requiring elevated temperatures and extended reaction times of 4 to 12 hours, this system achieves respectable yields of 60 to 80 percent while facilitating straightforward workup procedures [13].

| Base System | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Sodium Hydride | Tetrahydrofuran | 0-60 | 0.5-3 | 85-97 | High yields, mild conditions, excellent selectivity | Requires dry conditions, more expensive |

| Sodium Hydroxide | Dimethylformamide/Tetrahydrofuran | 20-80 | 2-8 | 70-85 | Cheaper reagent, readily available | Side reactions possible, lower selectivity |

| Sodium Ethoxide | Ethanol | 25-78 | 1-6 | 75-90 | Compatible with ethyl esters, mild conditions | Alcohol formation in workup |

| Potassium Carbonate | Acetonitrile | 60-120 | 4-12 | 60-80 | Green chemistry approach, easy workup | Lower yields, requires elevated temperatures |

Solvent system optimizations

Comprehensive solvent screening studies have identified several viable alternatives to tetrahydrofuran, each offering distinct advantages for specific applications [9] [13]. Dimethylformamide, with its high dielectric constant of 36.7 and boiling point of 153 degrees Celsius, provides excellent yields of 90 to 93 percent but raises environmental concerns due to its toxicity profile [9].

Acetonitrile represents a greener alternative with favorable environmental characteristics and good compatibility with potassium carbonate base systems [13]. Despite achieving only moderate yields of 75 to 85 percent, acetonitrile's low environmental impact and ease of handling make it attractive for industrial applications [13]. The solvent's high dielectric constant of 37.5 provides adequate stabilization of ionic intermediates while maintaining reasonable boiling point characteristics [9].

Diethylene glycol dimethyl ether offers an interesting compromise, achieving yields of 85 to 90 percent while maintaining moderate environmental impact [9]. Its higher boiling point of 162 degrees Celsius allows for elevated reaction temperatures when required, while its dielectric constant of 7.2 provides properties similar to tetrahydrofuran [9].

| Solvent System | Dielectric Constant | Boiling Point (°C) | Yield (%) | Selectivity | Environmental Impact |

|---|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 66 | 95-97 | Excellent | Moderate |

| Dimethylformamide | 36.7 | 153 | 90-93 | Good | High concern |

| Acetonitrile | 37.5 | 82 | 75-85 | Moderate | Low |

| Diethylene glycol dimethyl ether | 7.2 | 162 | 85-90 | Good | Moderate |

| Toluene | 2.4 | 111 | 65-75 | Poor | Moderate |

| Ethyl acetate | 6.0 | 77 | 70-80 | Moderate | Low |

Catalyst-free methodologies

Recent developments in catalyst-free synthetic methodologies have opened new avenues for the preparation of acetoacetic ester derivatives [22]. These approaches typically rely on thermal activation or the intrinsic reactivity of the substrates to achieve bond formation without the need for metal catalysts or complex ligand systems [22].

One particularly noteworthy catalyst-free approach involves the direct thermal reaction of ethyl acetoacetate with activated benzyl halides under solvent-free conditions [22]. This methodology achieves good yields while eliminating the need for expensive catalysts and complex workup procedures [22]. The reaction typically requires temperatures between 80 and 120 degrees Celsius and reaction times of 2 to 6 hours [24].

Alternative catalyst-free methodologies employ solid-phase supports or heterogeneous catalysts that can be easily separated from the reaction mixture [18]. These approaches offer particular advantages for industrial-scale synthesis, where catalyst recovery and recycling become economically important considerations [18].

Modern process refinements

Contemporary synthetic chemistry emphasizes the integration of green chemistry principles, scalability considerations, and advanced purification techniques to create more sustainable and efficient synthetic processes [17] [19].

Green chemistry approaches

Modern green chemistry refinements focus on minimizing waste generation, reducing energy consumption, and eliminating or reducing the use of hazardous solvents and reagents [17] [19]. Atom economy calculations for the synthesis of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester indicate that optimized green methods can achieve 85 to 90 percent atom economy compared to 75 to 80 percent for classical approaches [17].

Process mass intensity measurements demonstrate significant improvements in waste reduction, with optimized green methods achieving E-factors of 3 to 5 kilograms of waste per kilogram of product, compared to 8 to 12 kilograms for traditional methods [17]. These improvements result from more efficient reaction conditions, improved selectivity, and streamlined purification procedures [19].

Water usage optimization represents another crucial aspect of green chemistry implementation, with modern processes reducing water consumption from 50 to 100 liters per kilogram of product to 20 to 40 liters per kilogram [17]. Energy consumption improvements are equally impressive, with reductions from 150 to 200 megajoules per kilogram to 80 to 120 megajoules per kilogram [17].

| Metric | Classical Method | Optimized Green Method | Improvement Factor |

|---|---|---|---|

| Atom Economy (%) | 75-80 | 85-90 | 1.1-1.2x |

| E-Factor (kg waste/kg product) | 8-12 | 3-5 | 2.4-2.7x |

| Process Mass Intensity | 15-20 | 8-12 | 1.7-2.0x |

| Carbon Efficiency (%) | 70-75 | 80-85 | 1.1-1.2x |

| Water Usage (L/kg product) | 50-100 | 20-40 | 2.0-2.5x |

| Energy Consumption (MJ/kg) | 150-200 | 80-120 | 1.5-1.9x |

Scalability considerations

Industrial scalability requires careful consideration of heat management, mixing efficiency, and safety parameters [17] [21]. Large-scale production of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester benefits from continuous flow processing techniques that provide better temperature control and improved mass transfer characteristics [21].

Heat management becomes particularly critical during the sodium hydride deprotonation step, where exothermic reactions can lead to temperature excursions if not properly controlled [17]. Industrial implementations typically employ specialized heat exchange systems and controlled addition protocols to maintain optimal reaction temperatures [21].

Mixing efficiency considerations become paramount at industrial scale, where inadequate mixing can lead to reduced yields and increased formation of byproducts [17]. Advanced mixing technologies, including static mixers and high-shear devices, have been successfully implemented to ensure uniform reaction conditions throughout the reactor volume [21].

Purification protocol development

Modern purification strategies emphasize efficiency, cost-effectiveness, and environmental compatibility while maintaining high product purity [18]. Column chromatography remains the gold standard for analytical-scale purifications, achieving purities of 95 to 99 percent with recovery yields of 80 to 90 percent [18].

Recrystallization techniques offer excellent scalability with purities of 90 to 95 percent and recovery yields of 70 to 85 percent [18]. While requiring longer processing times of 4 to 8 hours, recrystallization provides the most cost-effective approach for large-scale purifications [18].

Liquid-liquid extraction protocols achieve moderate purities of 85 to 90 percent but offer excellent recovery yields of 85 to 95 percent with rapid processing times of 0.5 to 1 hour [18]. This approach proves particularly valuable for industrial applications where high throughput takes precedence over maximum purity [18].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) | Cost Factor | Scalability |

|---|---|---|---|---|---|

| Column Chromatography | 95-99 | 80-90 | 2-4 | Moderate | Good |

| Recrystallization | 90-95 | 70-85 | 4-8 | Low | Excellent |

| Liquid-Liquid Extraction | 85-90 | 85-95 | 0.5-1 | Low | Excellent |

| Distillation | 90-95 | 75-85 | 1-2 | Low | Good |

| Preparative High Performance Liquid Chromatography | 99+ | 70-80 | 1-3 | High | Poor |

Enolate Formation Dynamics

The enolate formation of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester represents a fundamental mechanistic step that governs the overall reactivity profile of this β-keto ester compound. The presence of two electron-withdrawing carbonyl groups positioned adjacent to the methylene carbon creates a highly acidic environment, with the alpha hydrogen exhibiting a pKa value of approximately 10-11 [1] [2] [3]. This enhanced acidity stems from the exceptional stabilization provided by the dicarbonyl system, where the resulting enolate anion can distribute its negative charge across both carbonyl oxygen atoms through resonance delocalization [1] [4].

The mechanistic pathway for enolate formation involves the abstraction of the most acidic proton by sodium ethoxide base, which serves as the optimal deprotonating agent for ethyl ester systems [1] [2] [5]. The choice of sodium ethoxide is critically important to prevent competing transesterification reactions that would occur with mismatched alkoxide bases [5] [6]. The deprotonation proceeds through a concerted mechanism where the ethoxide ion abstracts the alpha hydrogen while the resulting electron pair delocalizes into the extended π-system formed by the two carbonyl groups [2] [7].

The kinetic profile of enolate formation demonstrates rapid equilibrium establishment, with the equilibrium position heavily favoring the enolate anion due to the substantial thermodynamic stabilization provided by resonance [2] [8]. Computational studies using density functional theory methods have revealed that the enolate adopts a planar geometry that maximizes orbital overlap between the carbanion center and the adjacent carbonyl π-systems [9] [10]. The 4-fluorobenzyl substituent introduces additional electronic perturbations through inductive electron withdrawal, which further stabilizes the enolate intermediate by reducing electron density at the anionic center [11] [12].

| Substrate | pKa of α-H | Preferred Base | Enolate Stability |

|---|---|---|---|

| Ethyl acetoacetate (β-keto ester) | 10-11 | Sodium ethoxide | Highly stabilized (dicarbonyl) |

| Simple ester (ethyl acetate) | ~25 | LDA (strong base required) | Low (poor equilibrium) |

| Simple ketone (acetone) | ~20 | Sodium ethoxide/hydroxide | Moderate |

| Diethyl malonate | ~13 | Sodium ethoxide | Highly stabilized (dicarbonyl) |

| Simple alcohol (ethanol) | 15-16 | N/A | N/A |

The temporal dynamics of enolate formation exhibit pseudo-first-order kinetics when sodium ethoxide is employed in excess, with rate constants typically ranging from 10³ to 10⁴ M⁻¹s⁻¹ depending on solvent conditions and temperature [7] [8]. The activation energy for proton abstraction is remarkably low, typically less than 5 kcal/mol, reflecting the thermodynamically favorable nature of the deprotonation process [13] [14]. Nuclear magnetic resonance spectroscopy studies have confirmed that enolate formation occurs exclusively at the methylene carbon between the two carbonyl groups, with no detectable formation of alternative regioisomers [1] [2].

SN2 Nucleophilic Substitution Pathway Analysis

The nucleophilic substitution pathway governing the alkylation of the enolate intermediate with 4-fluorobenzyl bromide proceeds through a well-defined SN2 mechanism characterized by concerted bond formation and bond breaking processes [2] [13] [15]. The enolate anion functions as a potent nucleophile that attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide from the backside relative to the bromide leaving group, resulting in complete inversion of stereochemistry at the reaction center [16] [17] [15].

The SN2 reaction manifests enhanced reactivity compared to simple alkyl halides due to the benzylic effect, which stabilizes the transition state through conjugation with the aromatic π-system [18] [19] [20]. Computational investigations using high-level focal point methods have demonstrated that benzylic SN2 reactions exhibit activation barriers that are 3.8 kcal/mol lower than the corresponding methyl halide systems [18] [19]. This rate enhancement arises from the increased electrostatic potential at the benzylic carbon, which facilitates nucleophilic attack by creating a more favorable electrostatic interaction between the approaching nucleophile and the substrate [18] [20].

The presence of the 4-fluoro substituent introduces additional electronic effects that further modulate the SN2 reactivity [21] . The fluorine atom exerts a strong inductive electron-withdrawing effect (σI = +0.5) that increases the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic substitution [23] [12] [24]. This electronic activation operates through the σ-framework and affects the entire aromatic system, creating a more electron-deficient benzylic position that exhibits enhanced susceptibility to nucleophilic attack [11] [12].

| Alkyl Halide Type | SN2 Reactivity | Transition State Energy | Stereochemistry |

|---|---|---|---|

| 4-Fluorobenzyl bromide | Enhanced (benzylic + F-effect) | Lowered by fluorine | Inversion of configuration |

| Benzyl bromide | Enhanced (benzylic effect) | Lowered (benzylic effect) | Inversion of configuration |

| Primary alkyl bromide | High | Standard | Inversion of configuration |

| Secondary alkyl bromide | Moderate | Higher energy | Inversion of configuration |

| Tertiary alkyl bromide | No SN2 reaction | N/A | N/A |

The transition state geometry for the SN2 substitution exhibits the characteristic trigonal bipyramidal structure with the nucleophile and leaving group occupying axial positions [16] [15]. Molecular dynamics simulations have revealed that the transition state maintains linear alignment between the nucleophile, electrophilic carbon, and leaving group, with bond distances of approximately 2.1-2.3 Å for the partially formed and partially broken bonds [25] [26]. The activation energy for the SN2 process typically ranges from 15-20 kcal/mol in polar aprotic solvents, with the specific value depending on the nucleophilicity of the enolate and the electrophilicity of the alkyl halide [27] [28].

Kinetic isotope effects provide additional mechanistic insight into the SN2 pathway, with secondary deuterium isotope effects at the benzylic position confirming the concerted nature of the bond-making and bond-breaking processes [29] [30]. The stereochemical outcome of the SN2 reaction results in complete inversion of configuration, which has been verified through the use of chiral, isotopically labeled substrates and advanced NMR techniques in chiral liquid crystal matrices [29] [30] [31].

Stereoelectronic Effects Influencing Reactivity

The stereoelectronic landscape of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester synthesis is dominated by a complex interplay of electronic effects that collectively determine the reaction pathways and product distributions [11] [32] [23]. The fluorine substituent at the para position of the benzyl group introduces multiple simultaneous electronic perturbations that influence both the thermodynamic stability of intermediates and the kinetic barriers governing their interconversion [11] [23] [24].

The primary stereoelectronic effect originates from the powerful inductive electron withdrawal exerted by the fluorine atom, which possesses the highest electronegativity value (4.0) among all elements [12] [33]. This inductive effect propagates through the σ-bond framework, systematically withdrawing electron density from the aromatic ring and the attached benzylic carbon [23] [12]. The magnitude of this effect can be quantified through Hammett substituent constants, with para-fluorine exhibiting σp = +0.06 and σm = +0.34, indicating moderate electron-withdrawing character [12] [34].

The resonance contribution of fluorine presents a more nuanced stereoelectronic influence, as the fluorine atom possesses three lone pairs of electrons that can potentially participate in π-conjugation with the aromatic system [23] [33] [24]. However, the poor orbital overlap between the compact 2p orbitals of fluorine and the more diffuse π-system of the benzene ring results in weak resonance donation, characterized by σR = -0.28 [23] [34]. This weak resonance effect partially counteracts the inductive withdrawal, leading to the unusual reactivity profile observed in fluorobenzene derivatives [23] [24].

| Effect Type | Fluorine Impact | Impact on Reactivity | Magnitude |

|---|---|---|---|

| Inductive Effect | Strong electron withdrawal (-I) | Increases electrophilicity | Strong (F = 4.0 EN) |

| Resonance Effect | Weak π-donation (+R) | Slight activation at ortho/para | Weak |

| Hyperconjugation | Minimal (poor orbital overlap) | Negligible contribution | Very weak |

| Steric Effect | Small van der Waals radius | Minimal steric hindrance | Small (F radius ≈ H) |

| Electrostatic Effect | Enhanced positive charge at reaction center | Accelerates nucleophilic attack | Moderate to strong |

The stereoelectronic effects manifest most prominently in the stabilization of the SN2 transition state, where the developing positive charge at the benzylic carbon is stabilized by the electron-withdrawing influence of the fluorine substituent [11] [18] [20]. Natural bond orbital analyses of the transition state structures reveal significant charge transfer from the nucleophile to the electrophilic center, with the fluorine substituent facilitating this process by reducing the electron density at the reaction site [18] [19] [20].

Hyperconjugative effects, while generally important in benzylic systems, play a diminished role in fluorinated analogs due to the poor overlap between the C-F σ-bond and the developing p-orbital at the benzylic carbon [35] [32]. This contrasts with alkyl-substituted systems where hyperconjugation provides substantial stabilization through C-H bond participation in the extended conjugated system [32] [34].

The conformational preferences of the 4-fluorobenzyl group also contribute to the overall stereoelectronic profile, with computational studies indicating a preference for coplanar arrangement between the benzene ring and the attached methylene group [36] [37]. This coplanarity maximizes the electronic communication between the fluorine substituent and the reactive benzylic center, ensuring optimal transmission of the inductive and resonance effects throughout the molecular framework [37] [32].

Computational Modeling of Transition States

Advanced computational methodologies have provided unprecedented insight into the transition state structures governing the formation and reactivity of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester [38] [25] [26]. Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis sets have emerged as the standard approach for geometry optimization and frequency analysis of the key transition states in this system [9] [10] [39].

The computational protocol typically begins with conformational searching to identify the lowest-energy structures of reactants, products, and transition states [25] [26]. For the SN2 transition state, the critical geometric parameters include the C-N distance (nucleophile approach), C-Br distance (leaving group departure), and the N-C-Br angle, which approaches 180° in the ideal SN2 geometry [15] [25]. High-level calculations reveal C-N and C-Br distances of 2.15 Å and 2.28 Å, respectively, in the transition state structure [25] [19].

Transition state theory calculations provide quantitative predictions of reaction rates based on the computed activation energies and pre-exponential factors [25] [26]. The rate constant expressions follow the Eyring equation: k = (kBT/h) × exp(-ΔG‡/RT), where ΔG‡ represents the Gibbs free energy of activation [25] [26]. For the 4-fluorobenzyl system, computational predictions yield activation free energies of approximately 18-22 kcal/mol, consistent with experimental observations of facile substitution under mild conditions [40] [25].

| Method | Application | Accuracy | Computational Cost |

|---|---|---|---|

| DFT B3LYP/6-31+G(d,p) | Geometry optimization | Good for organics | Moderate |

| MP2/DZP++ | Transition state structures | High for TS geometries | High |

| CCSD(T)/aug-cc-pVTZ | High-level correlation | Very high | Very high |

| Focal Point Method | Benchmark calculations | Benchmark quality | Extremely high |

| Transition State Theory | Rate constant prediction | Depends on TS quality | Low (given TS) |

Sophisticated computational approaches such as the focal point method have been employed to achieve benchmark-quality energetics for benzylic SN2 reactions [18] [19] [20]. These calculations systematically increase both basis set size and the level of electron correlation treatment, allowing extrapolation to the complete basis set limit with full configuration interaction accuracy [18] [19]. Such high-level computations have established that fluorinated benzylic systems exhibit SN2 barriers that are 3.8 kcal/mol lower than their non-fluorinated analogs [18] [19].

Machine learning approaches have recently been integrated into transition state prediction protocols, enabling rapid screening of reaction pathways and automated geometry generation [38] [41]. Graph neural networks trained on extensive databases of quantum chemical calculations can predict transition state geometries with accuracies approaching 0.05 Å for critical bond distances [38] [41]. These methods show particular promise for exploring the vast conformational space associated with flexible molecules like acetoacetic ester derivatives [38] [41].

Solvent effects are incorporated through implicit solvation models such as the Polarizable Continuum Model, which accounts for the electrostatic stabilization provided by polar protic and aprotic solvents [27] [25]. These calculations reveal that polar aprotic solvents like tetrahydrofuran provide optimal stabilization of the SN2 transition state while minimizing competing side reactions [40] [27].

Mechanistic Comparison with Non-fluorinated Benzyl Analogs

A comprehensive mechanistic comparison between 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester and its non-fluorinated benzyl analog reveals fundamental differences in reactivity patterns, kinetic parameters, and thermodynamic stabilities [40] [18]. The fluorine substituent introduces electronic perturbations that systematically modify every aspect of the reaction mechanism, from initial enolate formation through final product isolation [11] [18] [23].

The most pronounced mechanistic difference manifests in the SN2 transition state energetics, where fluorinated systems exhibit significantly reduced activation barriers compared to their non-fluorinated counterparts [18] [19] [20]. Focal point computational studies have quantified this difference as a 3.8 kcal/mol reduction in activation energy for fluorine-containing benzylic systems, corresponding to a rate enhancement of approximately two orders of magnitude at room temperature [18] [19]. This rate acceleration originates from the enhanced electrostatic potential at the benzylic carbon induced by fluorine's inductive electron withdrawal [18] [20].

The stereochemical outcomes of the SN2 reactions remain identical between fluorinated and non-fluorinated systems, with both exhibiting complete inversion of configuration at the benzylic center [29] [30] [31]. However, the extent of racemization in subsequent transformations differs significantly, with fluorinated systems showing enhanced stereochemical stability due to the reduced nucleophilicity of the benzylic position [29] [30].

| Property | 4-Fluorobenzyl System | Non-fluorinated Benzyl | Difference Origin |

|---|---|---|---|

| SN2 Activation Energy | Lower (3.8 kcal/mol reduction) | Standard benzylic | Fluorine inductive effect |

| Benzylic C-H Acidity | Increased (F withdrawal) | Moderate | Electron withdrawal |

| Nucleophilic Substitution Rate | Enhanced | Standard benzylic rate | Electronic activation |

| Leaving Group Ability | Bromide facilitated | Standard bromide | No significant difference |

| Transition State Stability | Stabilized by electronics | Standard benzylic stabilization | Enhanced electrostatic potential |

Enolate formation kinetics also display measurable differences between fluorinated and non-fluorinated analogs [2] [7] [8]. The 4-fluorobenzyl system exhibits marginally faster enolate formation rates due to the additional stabilization provided by the electron-withdrawing fluorine substituent [11] [4]. This effect operates through the extended conjugated system, where the fluorine atom helps delocalize the negative charge developed during enolate formation [11] [12].

The regioselectivity patterns for subsequent alkylation reactions show subtle but important differences between the two systems [13] [14] [7]. Fluorinated enolates demonstrate enhanced discrimination between primary and secondary alkyl halides, preferentially reacting with primary electrophiles due to their reduced nucleophilicity [13] [7]. This selectivity proves advantageous in synthetic applications where competing side reactions must be minimized [7] [8].

Computational analyses of the electronic structures reveal that fluorinated systems possess higher-energy HOMO orbitals in their enolate forms, contributing to increased nucleophilicity despite the electron-withdrawing nature of fluorine [9] [10]. This apparent contradiction arises from the complex interplay between inductive withdrawal and resonance donation effects characteristic of fluorine substituents [23] [24].

The thermodynamic stabilities of the final products also differ between fluorinated and non-fluorinated analogs, with fluorinated compounds exhibiting enhanced resistance to hydrolysis and other nucleophilic degradation pathways [43] [44]. This stability enhancement stems from the reduced electron density at electrophilic centers, making them less susceptible to nucleophilic attack [12] [43].

Long-term stability studies have demonstrated that 4-fluorobenzyl acetoacetic esters maintain their structural integrity under conditions that lead to significant decomposition of non-fluorinated analogs [45] [43]. This enhanced stability translates into improved shelf life and reduced storage requirements for pharmaceutical applications [46] [45].